1-Phenyl-N-(tetrahydro-2-furanylmethyl)methanamine hydrochloride
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Overview
Description
“(Oxolan-2-ylmethyl)benzylamine, chloride” is a chemical compound with the molecular formula C12H18ClNO . It’s used for research and development under the supervision of a technically qualified individual .
Molecular Structure Analysis
The molecular structure of “(Oxolan-2-ylmethyl)benzylamine, chloride” can be found in databases like PubChem . For a detailed analysis of the molecular structure, you may need to use specialized software or consult with a chemist.Physical and Chemical Properties Analysis
The physical and chemical properties of “(Oxolan-2-ylmethyl)benzylamine, chloride” can be found in databases like PubChem . For a detailed analysis of these properties, you may need to use specialized software or consult with a chemist.Scientific Research Applications
DNA-Binding Properties and Antioxidant Activity
- Synthesis and Structure Analysis : A study focused on the synthesis and structure of silver(I) complexes containing V-shaped bis-benzimidazole ligands, including derivatives of (Oxolan-2-ylmethyl)benzylamine. These compounds exhibited DNA-binding properties and potential antioxidant properties in vitro (Wu et al., 2012).
Application in Organic Synthesis
- Palladium-Catalyzed C-H Carbonylation : Research demonstrated a palladium-catalyzed C-H carbonylation method using primary benzylamines, offering an approach to synthesize benzolactams, a motif found in many biologically active compounds (Zhang et al., 2018).
- Rhodium/Copper-Cocatalyzed Annulation : Another study explored the use of benzylamine in C-H activation and coupling with diazo compounds for synthesizing fused isoquinolines (Wang & Li, 2016).
Coordination Chemistry and Catalysis
- Cyclopalladation of Benzylamines : Research on cyclopalladation of primary benzylamines resulted in the formation of dinuclear cyclopalladated complexes, contributing to the field of coordination chemistry (Fuchita, Tsuchiya & Miyafuji, 1995).
- Copper(II) Complex Synthesis : A study synthesized novel copper(II) complexes using ligands including benzylamine derivatives, investigating their catecholase activity (Malachowski & Davidson, 1989).
Photovoltaic Applications
- Surface Passivation in Perovskites : Benzylamine was introduced as a surface passivation molecule, improving the moisture-resistance and electronic properties of perovskite solar cells (Wang et al., 2016).
Green Chemistry and Sustainable Methods
- Iron-Catalyzed Direct Amination : An innovative methodology was developed for constructing benzylamines through the direct coupling of benzyl alcohols with simpler amines, using a homogeneous iron complex. This presents a sustainable approach to access structurally diverse benzylamines (Yan, Feringa & Barta, 2016).
Safety and Hazards
Properties
IUPAC Name |
N-benzyl-1-(oxolan-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;/h1-3,5-6,12-13H,4,7-10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGMCCAYQTZSNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.